t-Boc-aminooxy-PEG3-Propargyl

Overview

Description

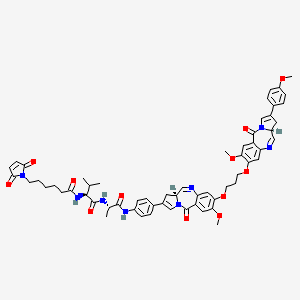

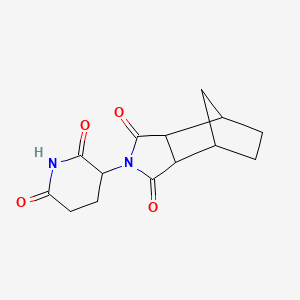

T-Boc-aminooxy-PEG3-propargyl is a click reagent with a propargyl group and t-Boc-aminooxy group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . The t-Boc-aminooxy group can be freed up under mild acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is a crosslinker containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of this compound is C14H25NO6 . It has a molecular weight of 303.4 g/mol .Chemical Reactions Analysis

The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be freed up under mild acidic conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 303.4 g/mol . It is a hydrophilic compound due to the presence of a PEG spacer, which increases its solubility in aqueous media .Scientific Research Applications

1. Chemoselective Conjugation to Proteins

A study by Heredia et al. (2007) highlighted the use of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) in the synthesis of end-functional polymers. These polymers, including variants like t-Boc-aminooxy-PEG3-Propargyl, can chemoselectively form oxime bonds with levulinyl-modified proteins, enabling the creation of well-defined bioconjugates (Heredia, Tolstyka & Maynard, 2007).

2. Synthesis of Chiral γ-Functionalized Allylic Amines

In the realm of organic synthesis, Reginato et al. (1996) described the use of t-Boc protected propargylic amines in the stereocontrolled synthesis of γ-stannylated (E)-allylamines. These intermediates are valuable for creating γ-functionalized allylic systems, illustrating the role of this compound in synthetic organic chemistry (Reginato, Mordini, Messina, Degl'innocenti & Poli, 1996).

3. Improving Thermal Conductivity in Composites

Yang et al. (2021) explored the modification of hexagonal boron nitride (h-BN) using polyethylene glycol (PEG) to improve its dispersibility and compatibility with epoxy resin, enhancing thermal conductivity in composites. This research demonstrates the potential application of PEG derivatives like this compound in material science and engineering (Yang, Sun, Zhang & Yao, 2021).

4. PEGylation of Proteins for Drug Development

Mero et al. (2009) discussed the use of monodisperse Boc-PEG-NH2 for the PEGylation of proteins, which is crucial in drug development for enhancing the stability and reducing the immunogenicity of therapeutic proteins. Their method facilitates the identification of PEGylation sites, which is important for regulatory approval (Mero, Spolaore, Veronese & Fontana, 2009).

5. Development of Blood Contacting Surfaces

Chen et al. (2009) utilized a method involving chemical modification with PEG and lysine to create a blood contacting surface that resists nonspecific protein adsorption and exhibits clot lysing properties. This research indicates the significance of PEG-based compounds in biomedical applications, particularly in the development of materials for medical devices and implants (Chen, Zhang, Li, Hu, Wang, McClung & Brash, 2009).

Mechanism of Action

Target of Action

t-Boc-aminooxy-PEG3-Propargyl is a click reagent . Its primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in these processes.

Mode of Action

The compound contains a propargyl group and a t-Boc-aminooxy group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The t-Boc-aminooxy group can be freed up under mild acidic conditions .

Pharmacokinetics

The compound’s ADME properties It’s noted that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to significant molecular and cellular effects, depending on the specific targets involved.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the freeing up of the t-Boc-aminooxy group requires mild acidic conditions . Additionally, the compound’s solubility, and potentially its bioavailability, can be influenced by the characteristics of the aqueous media in which it is present .

Safety and Hazards

In case of skin contact with t-Boc-aminooxy-PEG3-propargyl, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Biochemical Analysis

Biochemical Properties

t-Boc-aminooxy-PEG3-Propargyl plays a crucial role in biochemical reactions, especially in the synthesis of complex biomolecules. The propargyl groups of this compound can react with azide-bearing compounds or biomolecules via CuAAC to yield stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and drug delivery applications. The t-Boc protected aminooxy group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable linkages with biomolecules can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Additionally, this compound can be used to label and track specific proteins within cells, providing insights into protein localization and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The propargyl groups facilitate the formation of triazole linkages with azide-bearing molecules, resulting in stable conjugates . This mechanism is widely utilized in the synthesis of bioconjugates and targeted drug delivery systems. Furthermore, the deprotection of the t-Boc group under acidic conditions allows for the exposure of the aminooxy group, enabling further functionalization and interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability may decrease over extended periods . Long-term studies have shown that this compound can maintain its functional properties in vitro and in vivo, although some degradation may occur under certain conditions . Researchers should consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Researchers should carefully optimize the dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation reactions. The compound’s propargyl groups enable its participation in CuAAC reactions, which are catalyzed by copper ions . Additionally, the deprotected aminooxy group can interact with other biomolecules, influencing metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it interacts with target biomolecules and exerts its effects . These transport and distribution properties are critical for the compound’s efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules

Properties

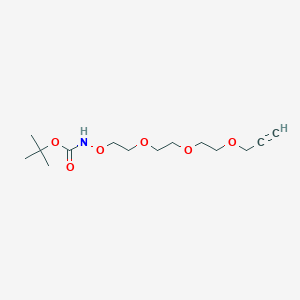

IUPAC Name |

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOMFXUHEJCHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153870 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-46-5 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

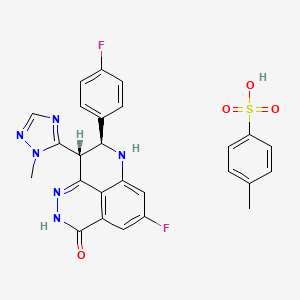

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)